Sulfatroxazole

Description

Structure

3D Structure

Propriétés

IUPAC Name |

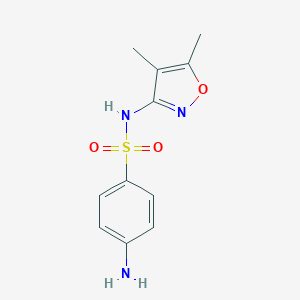

4-amino-N-(4,5-dimethyl-1,2-oxazol-3-yl)benzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13N3O3S/c1-7-8(2)17-13-11(7)14-18(15,16)10-5-3-9(12)4-6-10/h3-6H,12H2,1-2H3,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DAUFGBIKKGOPJA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(ON=C1NS(=O)(=O)C2=CC=C(C=C2)N)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13N3O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20177829 | |

| Record name | Sulfatroxazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20177829 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

267.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

23256-23-7 | |

| Record name | Sulfatroxazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=23256-23-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Sulfatroxazole [INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023256237 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Sulfatroxazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20177829 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Sulfatroxazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.041.376 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | SULFATROXAZOLE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ZXC0PT8FFS | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

A Technical Guide to Sulfonamides: PABA-Mimicking Antimicrobials

For Researchers, Scientists, and Drug Development Professionals

Abstract: Sulfonamides, the first class of synthetic antimicrobial agents to be systematically used, represent a cornerstone in the history of medicine. Their efficacy stems from their structural analogy to para-aminobenzoic acid (PABA), a critical component for bacterial folic acid synthesis. By acting as competitive inhibitors of the enzyme dihydropteroate (B1496061) synthase (DHPS), sulfonamides effectively halt bacterial growth. This technical guide provides an in-depth exploration of sulfonamides, covering their mechanism of action, structure-activity relationships, quantitative inhibitory data, and detailed experimental protocols for their synthesis and evaluation.

Introduction: The Dawn of the Antibiotic Age

Prior to the discovery of penicillin, sulfonamides were the primary defense against systemic bacterial infections.[1] Their development marked a pivotal moment in chemotherapy, demonstrating that synthetic compounds could be designed to selectively target microbial pathways absent in humans. The core principle behind their action is molecular mimicry; sulfonamides are structurally similar to PABA, an essential precursor for the synthesis of folic acid in most bacteria.[2][3] This vitamin is crucial for the production of nucleotides and certain amino acids, making its synthesis pathway an ideal target for antimicrobial agents.[4][5] Human cells are unaffected as they obtain folic acid from their diet.[3]

Mechanism of Action: Competitive Inhibition of Dihydropteroate Synthase

The antibacterial effect of sulfonamides is primarily bacteriostatic, meaning they inhibit bacterial reproduction rather than killing the cells outright.[4] This is achieved through the competitive inhibition of dihydropteroate synthase (DHPS).[1][5] DHPS catalyzes the condensation of 6-hydroxymethyl-7,8-dihydropterin (B3263101) pyrophosphate (DHPP) with PABA to form 7,8-dihydropteroate, a direct precursor to folic acid.[6] Due to their structural resemblance to PABA, sulfonamides can bind to the active site of DHPS, preventing the natural substrate from binding and thereby halting the folate synthesis pathway.[3][7]

Structure-Activity Relationships (SAR)

The antibacterial efficacy of sulfonamides is highly dependent on their chemical structure. The essential features for activity are rooted in the sulfanilamide (B372717) core.[1][8]

-

Para-Amino Group: A free amino group (-NH₂) at the para position (N4) is crucial for activity, as it mimics the amino group of PABA.[1][3] This group must be unsubstituted.[7]

-

Aromatic Ring: The benzene (B151609) ring is essential, and the sulfur atom must be directly attached to it.[8]

-

Sulfonamide Group: Substitutions on the sulfonamide nitrogen (N1) with heterocyclic rings can significantly enhance potency and alter pharmacokinetic properties.[9] Electron-withdrawing groups on the N1 substituent increase the acidity of the sulfonamide proton, leading to stronger binding to the enzyme.

Quantitative Data on Sulfonamide Activity

The inhibitory potency of sulfonamides is typically quantified by their Minimum Inhibitory Concentration (MIC) against various bacterial strains and their inhibition constants (Kᵢ or IC₅₀) against the DHPS enzyme.

Table 1: Minimum Inhibitory Concentrations (MIC) of Selected Sulfonamides

| Sulfonamide Derivative | S. aureus (MIC in µg/mL) | E. coli (MIC in µg/mL) |

| Sulfamethoxazole | 64 - >1024 | 16 - 128 |

| Sulfadiazine | 128 - >1024 | 32 - 256 |

| Sulfisoxazole | 32 - 512[10] | 8 - 64 |

| (N-(2-Hydroxy-4-nitro-phenyl)-4-metil-benzensulfonamide) | 32[10] | Not Reported |

Note: MIC values can vary significantly between different bacterial isolates due to resistance mechanisms.[10][11]

Table 2: Inhibition of E. coli Dihydropteroate Synthase

| Sulfonamide | IC₅₀ (µM) |

| Sulfamethoxazole | 0.8 |

| Sulfanilamide | 15 |

| Dapsone | 0.1 |

Data is illustrative and can vary based on assay conditions.

Experimental Protocols

This protocol outlines a general method for the synthesis of sulfonamide derivatives.[12]

-

Reaction Setup: In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen), dissolve the desired primary or secondary amine (1.1 equivalents) and a base such as triethylamine (B128534) (1.5 equivalents) in anhydrous dichloromethane (B109758) (DCM). Cool the mixture to 0°C using an ice bath.

-

Addition of Sulfonyl Chloride: Dissolve Ethyl 4-(chlorosulfonyl)benzoate (1.0 equivalent) in anhydrous DCM. Add this solution dropwise to the stirred amine solution over 20-30 minutes, maintaining the temperature below 5°C.

-

Reaction: Once the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Stir for 4-12 hours.

-

Monitoring: Track the reaction's progress using Thin Layer Chromatography (TLC) until the starting sulfonyl chloride has been consumed.

-

Work-up: Quench the reaction by adding 1M HCl. Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with 1M HCl, water, and brine.

-

Isolation: Dry the organic layer over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purification: Purify the crude product by recrystallization (e.g., from an Ethanol/Water mixture) or by flash column chromatography on silica (B1680970) gel to yield the final sulfonamide.[12]

This continuous spectrophotometric assay measures DHPS activity by coupling its product formation to the oxidation of NADPH.[6][13][14][15]

-

Principle: DHPS produces dihydropteroate, which is then reduced by an excess of a coupling enzyme, dihydrofolate reductase (DHFR). This reduction consumes NADPH, and the corresponding decrease in absorbance at 340 nm is monitored. The rate of NADPH oxidation is directly proportional to DHPS activity.[6][13]

-

Reagent Preparation:

-

Assay Buffer: 50 mM HEPES (pH 7.6), 10 mM MgCl₂, 1 mM DTT.[13]

-

Enzyme Mix: Prepare a solution in assay buffer containing purified DHPS enzyme and an excess of DHFR.

-

Substrate/Cofactor Mix: Prepare a solution in assay buffer containing p-aminobenzoic acid (PABA), 6-hydroxymethyl-7,8-dihydropterin pyrophosphate (DHPP), and NADPH (~200 µM final concentration).[13]

-

Inhibitor Solutions: Prepare serial dilutions of the sulfonamide compound in DMSO.

-

-

Assay Procedure (96-well plate format):

-

Add 2 µL of the inhibitor dilutions (or DMSO for control) to the wells.

-

Add the Enzyme Mix to all wells. Pre-incubate at a controlled temperature (e.g., 37°C) for 5-10 minutes.[6][13]

-

Initiate the reaction by adding the Substrate/Cofactor Mix.

-

Immediately begin kinetic reading, monitoring the decrease in absorbance at 340 nm for 15-30 minutes in a microplate reader.[6]

-

-

Data Analysis:

-

Calculate the initial reaction velocity (V₀) from the linear portion of the absorbance vs. time plot for each inhibitor concentration.

-

Plot the percentage of inhibition relative to the control against the logarithm of the inhibitor concentration.

-

Determine the IC₅₀ value by fitting the data to a dose-response curve.[13]

-

Mechanisms of Resistance

The clinical utility of sulfonamides has been diminished by the spread of bacterial resistance. Common mechanisms include:

-

Target Modification: Mutations in the gene encoding DHPS can lower the enzyme's affinity for sulfonamides without significantly affecting its affinity for PABA.[4]

-

Metabolic Bypass: Some bacteria acquire the ability to utilize pre-formed folic acid from their environment.

-

Overproduction of PABA: Bacteria may overproduce the natural substrate, PABA, which outcompetes the sulfonamide inhibitor.[4]

Conclusion

Sulfonamides, as structural analogs of PABA, are a classic example of rational drug design. Their ability to competitively inhibit dihydropteroate synthase provides a selective mechanism to halt bacterial growth. While resistance is a significant challenge, the study of sulfonamides continues to offer valuable insights into enzyme inhibition, structure-activity relationships, and antimicrobial drug development. The protocols and data presented herein serve as a technical resource for researchers working to understand and expand upon this important class of therapeutic agents.

References

- 1. benchchem.com [benchchem.com]

- 2. Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pharmacy180.com [pharmacy180.com]

- 4. Sulfonamides [pharmacology2000.com]

- 5. go.drugbank.com [go.drugbank.com]

- 6. benchchem.com [benchchem.com]

- 7. youtube.com [youtube.com]

- 8. SAR OF SULPHONAMIDES.pptx [slideshare.net]

- 9. openaccesspub.org [openaccesspub.org]

- 10. Antimicrobial activity of some sulfonamide derivatives on clinical isolates of Staphylococus aureus - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. benchchem.com [benchchem.com]

- 13. benchchem.com [benchchem.com]

- 14. A rapid assay for dihydropteroate synthase activity suitable for identification of inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

Sulfamethoxazole chemical properties and structure

An In-depth Technical Guide on the Core Chemical Properties and Structure of Sulfamethoxazole (B1682508)

Introduction

Sulfamethoxazole (SMX) is a synthetic bacteriostatic antibiotic belonging to the sulfonamide class.[][2][3] It functions by competitively inhibiting the enzyme dihydropteroate (B1496061) synthase (DHPS), a crucial component in the bacterial synthesis of folic acid.[4][5][6] As mammalian cells derive folic acid from dietary sources, this pathway's inhibition provides selective toxicity against susceptible microorganisms.[][2] This document provides a detailed overview of the fundamental chemical properties, structure, and analytical methodologies related to sulfamethoxazole, intended for researchers, scientists, and professionals in drug development.

Chemical Structure

Sulfamethoxazole is chemically identified as 4-amino-N-(5-methyl-1,2-oxazol-3-yl)benzenesulfonamide.[7][8] Its structure is characterized by a central benzene (B151609) sulfonamide core. A 4-aminophenyl group is attached to the sulfur atom, and a 5-methylisoxazole (B1293550) ring is attached to the sulfonamide nitrogen.[7] This structure makes it a structural analog of para-aminobenzoic acid (PABA), the natural substrate for dihydropteroate synthase, which is the basis for its mechanism of action.[2][5]

The key functional groups present in sulfamethoxazole are:

-

An aniline (B41778) group (p-aminophenyl)

-

A sulfonamide group (-SO₂NH-)

-

An isoxazole (B147169) ring (a five-membered heterocyclic ring containing nitrogen and oxygen)

Physicochemical Properties

The physicochemical properties of sulfamethoxazole are critical for its absorption, distribution, metabolism, and excretion (ADME) profile. These properties have been determined through various experimental and computational methods and are summarized below.

| Property | Value |

| IUPAC Name | 4-amino-N-(5-methyl-1,2-oxazol-3-yl)benzenesulfonamide[7] |

| Chemical Formula | C₁₀H₁₁N₃O₃S[7][9][10] |

| Molecular Weight | 253.28 g/mol [7][9][11] |

| Physical Description | White to pale yellow or off-white crystalline powder.[7][9] |

| Melting Point | 167-172 °C[2][12] |

| pKa | pKa1: 1.6 - 1.97 (strongest basic, anilinium ion) pKa2: 5.6 - 6.16 (strongest acidic, sulfonamide)[4][7][9] |

| Water Solubility | Very slightly soluble; 0.5 g/L or 610 mg/L at 37 °C.[4][9][13] |

| Solubility in Organic Solvents | Freely soluble in acetone; sparingly soluble in ethanol; soluble in DMSO and DMF.[9][13][14] Dissolves in dilute acids and dilute solutions of sodium hydroxide.[9][15] |

| Octanol (B41247)/Water Partition Coefficient (logP) | 0.79 - 0.9[4][7] |

| SMILES | CC1=CC(=NO1)NS(=O)(=O)C2=CC=C(C=C2)N[7] |

| InChI | InChI=1S/C10H11N3O3S/c1-7-6-10(12-16-7)13-17(14,15)9-4-2-8(11)3-5-9/h2-6H,11H2,1H3,(H,12,13)[7][10] |

| CAS Number | 723-46-6[7][10] |

Experimental Protocols for Property Determination

Standardized methods are employed to determine the physicochemical properties of active pharmaceutical ingredients like sulfamethoxazole. While detailed, step-by-step laboratory protocols are proprietary or specific to individual publications, the principles behind these determinations are well-established.

1. Identification and Purity Assay Several pharmacopoeias specify methods for the identification and purity assay of sulfamethoxazole.[13]

-

Identification : Methods include infrared (IR) and ultraviolet (UV) absorption spectrophotometry, where the spectrum of the sample is compared to that of a reference standard.[13] Thin-layer chromatography (TLC) is also used for identification in pharmaceutical preparations.[13]

-

Assay (Purity) : The purity of the bulk drug is typically determined by potentiometric or electrometric titration with sodium nitrite.[13] This method quantifies the primary aromatic amine group present in the sulfamethoxazole molecule.

2. pKa Determination The ionization constants (pKa values) are fundamental to understanding the solubility and absorption of a drug at different pH values.

-

Methodology : Potentiometric titration is a common and reliable method for pKa determination.[16] The protocol involves dissolving a precise amount of sulfamethoxazole in a suitable solvent (often a mixed solvent system like water-DMSO or water-ethanol due to its low aqueous solubility) and titrating it with a standardized solution of a strong acid and a strong base.[16][17] A pH electrode monitors the pH change throughout the titration. The pKa values are then calculated from the inflection points of the resulting titration curve.

3. Solubility Determination Solubility is a critical parameter for drug formulation and bioavailability.

-

Methodology : The equilibrium solubility method (shake-flask method) is commonly used. An excess amount of solid sulfamethoxazole is added to a specific solvent (e.g., water, buffer of a certain pH, ethanol). The mixture is agitated in a constant temperature bath for a prolonged period (e.g., 24-72 hours) to ensure equilibrium is reached. After equilibration, the suspension is filtered to remove undissolved solid. The concentration of sulfamethoxazole in the clear filtrate is then quantified using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection or UV-Vis spectrophotometry.[18]

4. LogP Determination The octanol-water partition coefficient (logP) is a measure of a compound's lipophilicity, which influences its membrane permeability and distribution.

-

Methodology : The shake-flask method is the traditional approach. A solution of sulfamethoxazole is prepared in one of the two immiscible phases (typically 1-octanol (B28484) or water). This solution is then mixed with an equal volume of the second phase in a flask. The mixture is shaken vigorously to allow for the partitioning of the solute between the two phases and then centrifuged to ensure complete phase separation. The concentration of sulfamethoxazole in both the aqueous and octanol layers is measured, typically by HPLC or UV-Vis spectrophotometry. The logP is calculated as the base-10 logarithm of the ratio of the concentration in the octanol phase to the concentration in the aqueous phase.

Mechanism of Action Pathway

Sulfamethoxazole exerts its bacteriostatic effect by interfering with the folic acid synthesis pathway in bacteria.[2][4] It acts as a competitive inhibitor of the enzyme dihydropteroate synthase (DHPS).[5][6] This enzyme catalyzes the condensation of para-aminobenzoic acid (PABA) with dihydropteroate diphosphate (B83284) to form dihydrofolic acid, an essential precursor for the synthesis of purines and ultimately bacterial DNA.[2][6] Due to its structural similarity to PABA, sulfamethoxazole binds to the active site of DHPS, blocking the natural substrate and halting the pathway.[5]

The following diagram illustrates the inhibition of the bacterial folic acid synthesis pathway by sulfamethoxazole.

Caption: Competitive inhibition of dihydropteroate synthase by sulfamethoxazole.

References

- 2. Sulfamethoxazole - Wikipedia [en.wikipedia.org]

- 3. homehealthpatienteducation.com [homehealthpatienteducation.com]

- 4. go.drugbank.com [go.drugbank.com]

- 5. PDB-101: Global Health: Antimicrobial Resistance: undefined: Sulfamethoxazole [pdb101.rcsb.org]

- 6. What is the mechanism of Sulfamethoxazole? [synapse.patsnap.com]

- 7. Sulfamethoxazole | C10H11N3O3S | CID 5329 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. Sulfamethoxazole (CAS 723-46-6) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 9. Sulfamethoxazole | 723-46-6 [chemicalbook.com]

- 10. Sulfamethoxazole [webbook.nist.gov]

- 11. scbt.com [scbt.com]

- 12. sigmaaldrich.com [sigmaaldrich.com]

- 13. publications.iarc.who.int [publications.iarc.who.int]

- 14. cdn.caymanchem.com [cdn.caymanchem.com]

- 15. 723-46-6 CAS MSDS (Sulfamethoxazole) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 16. researchgate.net [researchgate.net]

- 17. researchgate.net [researchgate.net]

- 18. researchgate.net [researchgate.net]

The Dawn of a New Antibacterial Era: A Technical History of Sulfamethoxazole

An In-depth Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Sulfamethoxazole (B1682508), a sulfonamide antibiotic, marked a significant advancement in the fight against bacterial infections in the mid-20th century. Its development built upon the groundbreaking discovery of the antibacterial properties of sulfonamides, initiated by Gerhard Domagk's Nobel Prize-winning work on Prontosil in the 1930s. This guide provides a comprehensive technical overview of the discovery, history, and foundational experimental work that established sulfamethoxazole as a cornerstone of antimicrobial therapy.

The Genesis of Sulfamethoxazole: A Legacy of Sulfa Drugs

The story of sulfamethoxazole begins with the pioneering work on sulfonamides. In the early 1930s, Gerhard Domagk, working at Bayer, discovered that a red dye, Prontosil, could cure streptococcal infections in mice. It was later found that Prontosil was a prodrug, metabolized in the body to its active form, sulfanilamide (B372717). This discovery opened the door to the synthesis of a vast array of sulfanilamide derivatives, each with potentially improved properties.

Following this, a new wave of sulfonamide drugs was developed, including sulfapyridine (B1682706) in 1938 for pneumonia, sulfacetamide (B1682645) in 1941 for urinary tract infections, and succinylsulfathiazole (B1662138) in 1942 for gastrointestinal infections. Sulfathiazole was also extensively used during World War II to treat wound infections.

It was in this context of active research and development in the field of sulfonamides that sulfamethoxazole emerged. Developed by Hoffmann-La Roche, sulfamethoxazole was introduced in the United States in 1961 under the brand name Gantanol.[1]

The Scientific Rationale and Discovery at Hoffmann-La Roche

While the specific scientists at Hoffmann-La Roche who first synthesized sulfamethoxazole are not prominently documented in publicly available records, the development of Gantanol was a strategic effort to create a sulfonamide with a more favorable pharmacokinetic profile than its predecessors. The goal was to achieve a compound with intermediate action, allowing for less frequent dosing while maintaining effective therapeutic concentrations. The isoxazole (B147169) ring in sulfamethoxazole's structure was a key modification that conferred these desired properties.

Mechanism of Action: A Competitive Inhibition

Sulfamethoxazole, like other sulfonamides, exerts its bacteriostatic effect by acting as a competitive inhibitor of the enzyme dihydropteroate (B1496061) synthase (DHPS).[2] This enzyme is crucial for the synthesis of dihydrofolic acid, a precursor to tetrahydrofolic acid, which is essential for the production of nucleic acids and amino acids in bacteria.

Because sulfamethoxazole is a structural analog of para-aminobenzoic acid (PABA), the natural substrate for DHPS, it competes with PABA for the enzyme's active site.[1] This competitive inhibition blocks the bacterial folate synthesis pathway, thereby halting bacterial growth and replication.[1] This mechanism is selectively toxic to bacteria because humans and other mammals cannot synthesize their own folic acid and must obtain it from their diet.[1]

dot

Caption: Sulfamethoxazole's mechanism of action in bacteria.

Experimental Protocols

Synthesis of Sulfamethoxazole (4-amino-N-(5-methylisoxazol-3-yl)benzenesulfonamide)

The synthesis of sulfamethoxazole involves the reaction of p-acetamidobenzenesulfonyl chloride with 3-amino-5-methylisoxazole (B124983), followed by the hydrolysis of the acetyl group.

Methodology:

-

Preparation of p-Acetamidobenzenesulfonyl Chloride: Acetanilide is reacted with chlorosulfonic acid. The reaction mixture is heated, and upon completion, it is poured into ice-cold water to precipitate the p-acetamidobenzenesulfonyl chloride. The product is then filtered and purified.

-

Condensation Reaction: A mixture of p-acetamidobenzenesulfonyl chloride and 3-amino-5-methylisoxazole is stirred in a suitable solvent, such as pyridine, often in the presence of a catalyst like 4-dimethylaminopyridine (B28879) (DMAP), at room temperature for several hours.[3]

-

Hydrolysis: After the condensation reaction, the solvent is removed, and the residue is treated with an acid or base to hydrolyze the acetyl group, yielding sulfamethoxazole.

-

Purification: The crude sulfamethoxazole is purified by recrystallization from a suitable solvent, such as ethanol.

dot

Caption: Simplified workflow for the synthesis of sulfamethoxazole.

In Vitro Antimicrobial Susceptibility Testing

In the early 1960s, the primary methods for determining the in vitro activity of new antimicrobial agents were broth dilution and agar (B569324) dilution tests.

Methodology (Agar Dilution):

-

Preparation of Media: A suitable agar medium, such as Mueller-Hinton agar, is prepared and sterilized.

-

Incorporation of Sulfamethoxazole: Serial twofold dilutions of sulfamethoxazole are prepared and added to the molten agar to achieve a range of final concentrations.

-

Inoculation: The bacterial strains to be tested are grown in a suitable broth to a standardized turbidity (e.g., 0.5 McFarland standard). A standardized inoculum of each bacterial strain is then applied to the surface of the agar plates containing the different concentrations of sulfamethoxazole.

-

Incubation: The plates are incubated at a specified temperature (e.g., 35-37°C) for 18-24 hours.

-

Determination of Minimum Inhibitory Concentration (MIC): The MIC is recorded as the lowest concentration of sulfamethoxazole that completely inhibits the visible growth of the bacterial strain.

Quantitative Data

In Vitro Antibacterial Spectrum of Sulfamethoxazole (Early Studies)

The following table summarizes the minimum inhibitory concentrations (MICs) of sulfamethoxazole against various bacterial strains as reported in early studies. It's important to note that testing methodologies and bacterial strain susceptibility may have varied.

| Bacterial Species | Number of Strains | MIC Range (µg/mL) | MIC90 (µg/mL) |

| Staphylococcus aureus | - | - | 2 - 4 |

| Streptococcus pyogenes | - | - | < 2 |

| Streptococcus pneumoniae | - | - | < 2 |

| Haemophilus influenzae | - | - | < 2 |

| Escherichia coli | 2229 (Gram-neg) | - | < 2 |

| Proteus mirabilis | 2229 (Gram-neg) | - | < 2 |

| Klebsiella spp. | 2229 (Gram-neg) | - | < 2 |

| Enterobacter spp. | 2229 (Gram-neg) | - | < 2 |

| Listeria monocytogenes | - | Variable | - |

| Mycobacterium fortuitum | 65 | ≤ 32 | - |

| Mycobacterium marinum | 16 | ≤ 32 | - |

| Mycobacterium kansasii | 8 | ≤ 32 | - |

| Mycobacterium scrofulaceum | 3 | ≤ 32 | - |

| Mycobacterium avium-intracellulare | 11 | ≤ 32 (27% of strains) | - |

| Mycobacterium chelonei | 38 | > 32 | - |

Data compiled from various sources, including studies on the combination of trimethoprim (B1683648) and sulfamethoxazole where individual MICs were also discussed.[4][5][6]

Pharmacokinetics of Sulfamethoxazole in Humans (Early Clinical Studies)

The pharmacokinetic profile of sulfamethoxazole was a key factor in its clinical utility. The following table summarizes key parameters from early studies in healthy human volunteers.

| Parameter | Value |

| Absorption | |

| Bioavailability (oral) | Rapidly and well-absorbed |

| Time to Peak (Tmax) | 1 - 4 hours |

| Distribution | |

| Protein Binding | ~70% |

| Distribution | Most body tissues, sputum, vaginal fluid, middle ear fluid, crosses the placenta |

| Metabolism | |

| Primary Site | Liver |

| Major Metabolite | N4-acetyl-sulfamethoxazole |

| Elimination | |

| Elimination Half-life | ~10 hours |

| Route of Excretion | Primarily renal (glomerular filtration and tubular secretion) |

| Unchanged Drug in Urine | ~20% |

| Acetylated Metabolite in Urine | ~50-70% |

| N-glucuronide Conjugate in Urine | ~15-20% |

Data is based on general information available from early clinical evaluations.[1]

Early Clinical Trials: The Case of "Gantanol"

The first clinical trials of sulfamethoxazole, marketed as Gantanol, were conducted in the early 1960s. A notable example is a 1962 study on the treatment and prevention of genitourinary infections.[7]

Experimental Protocol: A Look at a 1962 Clinical Trial for Genitourinary Infections

1. Patient Selection:

-

Inclusion Criteria: Patients with clinical signs and symptoms of urinary tract infections (e.g., dysuria, frequency, urgency) and a positive urine culture with a susceptible pathogen.

-

Exclusion Criteria: Patients with known hypersensitivity to sulfonamides, severe renal or hepatic impairment, and pregnant women.

2. Study Design:

-

An open-label or single-blind study design was common for initial efficacy trials.

-

Patients would be assigned to receive a standardized dose of Gantanol (sulfamethoxazole).

3. Treatment Regimen:

-

A typical oral dosage regimen would be administered, for example, an initial loading dose followed by maintenance doses at regular intervals (e.g., twice daily) for a specified duration (e.g., 7-14 days).

4. Efficacy Assessment:

-

Primary Endpoint: Clinical cure, defined as the resolution of signs and symptoms of the infection.

-

Secondary Endpoint: Bacteriological cure, confirmed by a negative urine culture post-treatment.

-

Urine samples for culture and sensitivity testing would be collected before, during, and after the treatment period.

5. Safety Assessment:

-

Patients would be monitored for adverse events, with a particular focus on common sulfonamide-related side effects such as skin rashes, gastrointestinal disturbances, and potential hematological and renal toxicity.

-

Complete blood counts and urinalysis would be performed at baseline and at the end of treatment.

dot

Caption: A logical workflow for an early clinical trial of sulfamethoxazole.

Conclusion: The Enduring Legacy of Sulfamethoxazole

The discovery and development of sulfamethoxazole represent a significant chapter in the history of antimicrobial chemotherapy. Its favorable pharmacokinetic profile and broad spectrum of activity made it a valuable therapeutic agent. Although the emergence of bacterial resistance has limited its use as a monotherapy, sulfamethoxazole, particularly in combination with trimethoprim, continues to be an important tool in the management of various infectious diseases. The foundational research and rigorous clinical evaluation conducted in the mid-20th century paved the way for its long-standing role in medicine.

References

- 1. Sulfamethoxazole - Wikipedia [en.wikipedia.org]

- 2. EVALUATION OF A NEW SULFONAMIDE, SULFAMETHOXAZOLE (GANTANOL) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. 4-ACETYLAMINO-N-(5-METHYL-3-ISOXAZOLYL)BENZENESULFONAMIDE | 21312-10-7 [chemicalbook.com]

- 4. In vitro activity of the combination trimethoprim plus sulfamethoxazole compared with that of other chemotherapeutic agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. In vitro activity of trimethoprim and sulfamethoxazole against the nontuberculous mycobacteria - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. In vitro activities of trimethoprim and sulfamethoxazole against Listeria monocytogenes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Clinical trial with a new sulfonamide, Gantanol, in the treatment and prevention of genitourinary infections - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Synthesis of Sulfamethoxazole

This technical guide provides a comprehensive overview of the synthetic pathway for sulfamethoxazole (B1682508), a widely used sulfonamide antibiotic. The document is intended for researchers, scientists, and professionals in drug development, offering detailed experimental protocols, quantitative data, and a visual representation of the chemical process. The synthesis of sulfamethoxazole is primarily a multi-step process involving the preparation of two key intermediates, which are then combined and modified to yield the final active pharmaceutical ingredient.

Core Synthesis Pathway Overview

The synthesis of sulfamethoxazole is achieved through a convergent pathway. The process begins with the separate syntheses of two primary intermediates: N-acetylsulfanilyl chloride (ASC) and 3-amino-5-methylisoxazole (B124983) . These intermediates are then reacted in a condensation step to form N-acetylsulfamethoxazole. The final step involves the hydrolysis (deacetylation) of the acetyl group to yield sulfamethoxazole.

Synthesis of Key Intermediate: N-acetylsulfanilyl chloride (ASC)

N-acetylsulfanilyl chloride is a crucial intermediate in the synthesis of many sulfa drugs. It is typically prepared by the chlorosulfonation of acetanilide.

Experimental Protocol

This protocol is based on the reaction of acetanilide with chlorosulfonic acid[1][2][3].

-

Reaction Setup : In a 500-cc round-bottomed flask equipped with a mechanical stirrer and placed in a cooling bath, add 290 g (165 cc) of chlorosulfonic acid.[2]

-

Addition of Acetanilide : Cool the chlorosulfonic acid to approximately 12–15°C. Gradually add 67.5 g of acetanilide over about fifteen minutes, maintaining the temperature at around 15°C.[2] In an alternative procedure, 25 g of dry powdered acetanilide is added to 63 ml of chlorosulfonic acid.[1]

-

Reaction : After the addition is complete, heat the mixture to 60-70°C for two hours to complete the reaction.[1][2] The completion of the reaction can be observed when the liberation of hydrogen chloride gas, which fills the mixture with tiny bubbles, ceases.[2]

-

Work-up and Isolation : Cool the resulting syrupy liquid to room temperature and pour it slowly and carefully, with stirring, onto approximately 1 kg of crushed ice.[1][2] This step should be performed in a fume hood.

-

Purification : The crude N-acetylsulfanilyl chloride separates as a white solid. Collect the solid on a suction funnel and wash it thoroughly with cold water until neutral to Congo Red to remove inorganic acids.[1][3] The crude product is often pure enough for subsequent steps.[1]

-

Recrystallization (Optional) : For a highly pure product, the crude material can be dried and recrystallized from dry chloroform (B151607) or benzene. Crystallization from chloroform yields colorless crystals with a melting point of 149-150°C.[1][2]

Quantitative Data for ASC Synthesis

| Parameter | Value | Reference |

| Reactants | ||

| Acetanilide | 67.5 g (0.5 mole) | [2] |

| Chlorosulfonic Acid | 290 g (2.49 moles) | [2] |

| Reaction Conditions | ||

| Temperature (Addition) | 12-15°C | [2] |

| Temperature (Heating) | 60-70°C | [1][2] |

| Reaction Time | 2 hours | [1][2] |

| Yield & Purity | ||

| Crude Yield | 90-95 g (77-81%) | [2] |

| Melting Point (Purified) | 144-149°C | [1][3] |

Synthesis of Key Intermediate: 3-amino-5-methylisoxazole

3-amino-5-methylisoxazole is the second key intermediate, providing the characteristic isoxazole (B147169) ring of sulfamethoxazole. Several synthetic routes exist for its preparation.

Experimental Protocol (from Hydroxylamine and Nitrile Precursor)

This protocol describes a common method starting from hydroxylamine hydrochloride and a butane-derived nitrile[4].

-

Reaction Setup : In a suitable reaction vessel, combine hydroxylamine hydrochloride (14.0 g, 0.20 mol), potassium carbonate (70.5 g, 0.51 mol), and 100 mL of water.

-

Initial Reaction : Stir the mixture at room temperature for 20 minutes.

-

Addition of Nitrile : Add 3-hydroxybutanenitrile (14.5 g, 0.17 mol) to the mixture.

-

Cyclization : Heat the reaction mixture to 60°C and maintain this temperature for 6 hours.

-

Work-up : Cool the mixture to room temperature and add toluene (B28343) (200 mL) to separate the aqueous layer.

-

Dehydration : To the organic layer, add anhydrous ferric chloride (2.76 g, 17 mmol) and heat to reflux using a water separator until the theoretical amount of water is collected.

-

Isolation and Purification : Cool the mixture and adjust the pH to 1-2 with concentrated hydrochloric acid. Separate and discard the organic layer. Basify the aqueous layer to pH 11-13 with a 30% sodium hydroxide (B78521) solution, which causes a large amount of precipitate to form.

-

Final Product : Filter the precipitate and dry it to obtain light yellow crystalline 3-amino-5-methylisoxazole.

Quantitative Data for 3-amino-5-methylisoxazole Synthesis

| Parameter | Value | Reference |

| Reactants | ||

| Hydroxylamine HCl | 14.0 g (0.20 mol) | [4] |

| 3-hydroxybutanenitrile | 14.5 g (0.17 mol) | [4] |

| Potassium Carbonate | 70.5 g (0.51 mol) | [4] |

| Reaction Conditions | ||

| Temperature (Cyclization) | 60°C | [4] |

| Reaction Time (Cyclization) | 6 hours | [4] |

| Yield & Purity | ||

| Yield | 12.8 g (77%) | [4] |

| HPLC Purity | 98.8% | [4] |

Final Synthesis: Condensation and Deacetylation

The final stage of the synthesis involves the condensation of the two key intermediates followed by the removal of the acetyl protecting group.

Experimental Workflow Diagram

Experimental Protocol (Deacetylation)

This protocol details the final deprotection step to yield sulfamethoxazole[5].

-

Reaction Setup : A solution of N-(5-methylisoxazol-3-yl)-4-acetamidobenzenesulphonamide (3.4 g, 11.5 mmol) is prepared in 15 mL of a 10% sodium hydroxide solution.

-

Hydrolysis : The solution is stirred at 80°C for 1 hour.

-

Neutralization : After heating, the mixture is cooled to room temperature. The solution is then neutralized to a pH of 6 with acetic acid, causing the product to precipitate.

-

Isolation : The precipitate is collected, washed with water, and dried in a vacuum to yield sulfamethoxazole as an off-white solid.

Quantitative Data for Final Step (Deacetylation)

| Parameter | Value | Reference |

| Reactant | ||

| N-acetylsulfamethoxazole | 3.4 g (11.5 mmol) | [5] |

| Reaction Conditions | ||

| Reagent | 10% NaOH solution | [5] |

| Temperature | 80°C | [5] |

| Reaction Time | 1 hour | [5] |

| Neutralizing Agent | Acetic Acid (to pH 6) | [5] |

| Yield & Purity | ||

| Yield | 2.8 g (96%) | [5] |

| Melting Point | 167-169°C | [5] |

| HPLC Purity | >99% | [5] |

References

An In-Depth Technical Guide to the Antimicrobial Spectrum of Sulfamethoxazole

For Researchers, Scientists, and Drug Development Professionals

Abstract

Sulfamethoxazole (B1682508) is a synthetic antimicrobial agent belonging to the sulfonamide class. It functions as a competitive inhibitor of dihydropteroate (B1496061) synthase (DHPS), a crucial enzyme in the bacterial folic acid synthesis pathway. By blocking the synthesis of dihydrofolic acid, a precursor to tetrahydrofolic acid, sulfamethoxazole ultimately inhibits the production of nucleic acids and proteins essential for bacterial growth, exerting a bacteriostatic effect. This technical guide provides a comprehensive overview of the antimicrobial spectrum of sulfamethoxazole, including its mechanism of action, in vitro activity against a range of clinically relevant bacteria, and mechanisms of resistance. Detailed experimental protocols for determining its antimicrobial spectrum are also provided, along with visual representations of its mechanism of action and resistance pathways.

Mechanism of Action

Sulfamethoxazole's antimicrobial activity is centered on its ability to disrupt the de novo synthesis of folate in bacteria. Most bacteria are incapable of utilizing exogenous folate and must synthesize it from para-aminobenzoic acid (PABA).[1][2] Sulfamethoxazole, being a structural analog of PABA, competitively inhibits the bacterial enzyme dihydropteroate synthase (DHPS).[3] This enzyme catalyzes the conversion of PABA to dihydrofolic acid, a critical step in the folate biosynthetic pathway.[1][2] The inhibition of DHPS leads to a depletion of dihydrofolic acid, which is a precursor for tetrahydrofolic acid. Tetrahydrofolic acid is an essential cofactor in the synthesis of purines, thymidine, and certain amino acids, which are the building blocks of DNA, RNA, and proteins.[3] Consequently, the disruption of this pathway halts bacterial growth and replication, resulting in a bacteriostatic effect.[1][3]

It is important to note that mammalian cells are not affected by sulfamethoxazole as they lack the machinery for de novo folate synthesis and instead obtain folate from their diet.[2]

Sulfamethoxazole is frequently co-administered with trimethoprim (B1683648), an inhibitor of dihydrofolate reductase, the subsequent enzyme in the folic acid synthesis pathway. This combination results in a synergistic and often bactericidal effect.[1][2]

Figure 1: Mechanism of action of sulfamethoxazole.

Antimicrobial Spectrum

The in vitro activity of an antimicrobial agent is quantitatively determined by its Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the drug that prevents the visible growth of a microorganism. The following tables summarize the MIC data for sulfamethoxazole against a variety of Gram-positive and Gram-negative bacteria. It is important to note that much of the available data is for the combination of sulfamethoxazole with trimethoprim. Data for sulfamethoxazole as a single agent is more limited.

Gram-Positive Bacteria

| Microorganism | MIC Range (µg/mL) | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) |

| Staphylococcus aureus | ≤16 - >1000 | - | - |

| Streptococcus pneumoniae | - | - | - |

| Listeria monocytogenes | Variable | - | - |

| Anaerobic Cocci | ≤16 - >64 | - | - |

Note: Data for sulfamethoxazole alone against many Gram-positive organisms is highly variable and often reported as resistant. The combination with trimethoprim is generally more effective.

Gram-Negative Bacteria

| Microorganism | MIC Range (µg/mL) | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) |

| Escherichia coli | >1024 (for resistant strains) | >1024 | >1024 |

| Klebsiella pneumoniae | - | - | - |

| Enterobacter spp. | - | - | - |

| Proteus mirabilis | - | - | - |

| Pseudomonas aeruginosa | ≤1000 - >1000 | - | - |

| Haemophilus influenzae | - | - | - |

| Shigella spp. | - | - | - |

| Stenotrophomonas maltophilia | - | - | - |

| Anaerobic Gram-negative bacilli | ≤16 - >64 | - | - |

Note: Many Gram-negative bacteria exhibit high-level resistance to sulfamethoxazole alone. The provided MIC for E. coli reflects resistant isolates. For P. aeruginosa, strains are often divided into "moderately resistant" (MIC ≤1000 µg/mL) and "highly resistant" (MIC >1000 µg/mL).[4]

Atypical Bacteria and Protozoa

Sulfamethoxazole has limited activity against atypical bacteria such as Mycoplasma pneumoniae, Chlamydia pneumoniae, and Legionella pneumophila. However, the combination of trimethoprim-sulfamethoxazole is effective against the protozoan Pneumocystis jirovecii and Toxoplasma gondii.

Mechanisms of Resistance

Bacterial resistance to sulfamethoxazole can occur through several mechanisms:

-

Target Site Modification: Mutations in the folP gene, which encodes for dihydropteroate synthase (DHPS), can alter the enzyme's structure, reducing its affinity for sulfonamides while maintaining its ability to bind PABA.

-

Target Bypass: Bacteria can acquire alternative, drug-resistant DHPS enzymes encoded by sul genes (e.g., sul1, sul2, sul3). These genes are often located on mobile genetic elements like plasmids and transposons, facilitating their spread.

-

Increased Production of PABA: Overproduction of the natural substrate, PABA, can outcompete sulfamethoxazole for binding to DHPS.

-

Reduced Drug Permeability/Efflux: Alterations in the bacterial cell membrane can limit the uptake of sulfamethoxazole, or the drug can be actively pumped out of the cell by efflux pumps.

Figure 2: Mechanisms of bacterial resistance to sulfamethoxazole.

Experimental Protocols

The antimicrobial spectrum of sulfamethoxazole is determined using standardized in vitro susceptibility testing methods. The Clinical and Laboratory Standards Institute (CLSI) provides detailed guidelines for these procedures.

Broth Microdilution Method for MIC Determination

This method is considered the gold standard for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.

Principle: A standardized suspension of the test microorganism is inoculated into the wells of a microtiter plate containing serial dilutions of the antimicrobial agent in a liquid growth medium. Following incubation, the wells are examined for visible bacterial growth. The MIC is the lowest concentration of the agent that inhibits this growth.

Methodology:

-

Preparation of Antimicrobial Agent Stock Solution: Prepare a stock solution of sulfamethoxazole in a suitable solvent (e.g., acetone). Further dilute in cation-adjusted Mueller-Hinton Broth (CAMHB) to twice the highest concentration to be tested.

-

Serial Dilutions: In a 96-well microtiter plate, perform serial two-fold dilutions of the sulfamethoxazole solution in CAMHB to create a concentration gradient.

-

Inoculum Preparation: Grow the test bacterium on an appropriate agar (B569324) medium. Prepare a bacterial suspension in sterile saline to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). Dilute this suspension to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well.

-

Inoculation: Inoculate each well of the microtiter plate with the prepared bacterial suspension. Include a growth control well (no antibiotic) and a sterility control well (no bacteria).

-

Incubation: Incubate the plates at 35°C ± 2°C for 16-20 hours in ambient air.

-

Reading Results: Determine the MIC by visually inspecting the wells for turbidity. The MIC is the lowest concentration of sulfamethoxazole that shows no visible growth. For sulfonamides, trailing endpoints can occur; the MIC should be read as the lowest concentration that inhibits ≥80% of growth compared to the growth control.

Figure 3: Experimental workflow for broth microdilution.

Agar Disk Diffusion (Kirby-Bauer) Method

This method provides a qualitative assessment of antimicrobial susceptibility.

Principle: A paper disk impregnated with a standardized amount of sulfamethoxazole is placed on an agar plate that has been uniformly inoculated with the test microorganism. As the drug diffuses from the disk into the agar, it creates a concentration gradient. After incubation, a zone of inhibition of bacterial growth will be observed around the disk if the organism is susceptible. The diameter of this zone is correlated with the MIC.

Methodology:

-

Inoculum Preparation: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard as described for the broth microdilution method.

-

Inoculation of Agar Plate: Using a sterile cotton swab, uniformly streak the inoculum over the entire surface of a Mueller-Hinton agar plate.

-

Application of Antibiotic Disk: Aseptically place a sulfamethoxazole disk (or a combination disk with trimethoprim) onto the surface of the inoculated agar plate.

-

Incubation: Invert the plate and incubate at 35°C ± 2°C for 16-20 hours in ambient air.

-

Measurement and Interpretation: Measure the diameter of the zone of inhibition in millimeters. Interpret the results as "Susceptible," "Intermediate," or "Resistant" based on CLSI-defined zone diameter breakpoints.

Conclusion

Sulfamethoxazole remains a clinically relevant antimicrobial agent, particularly when used in combination with trimethoprim. Its activity is primarily directed against bacteria that synthesize their own folic acid. While it has a broad spectrum of activity, the prevalence of resistance is a significant clinical challenge. Understanding the mechanisms of action and resistance is crucial for its appropriate use and for the development of strategies to overcome resistance. Standardized in vitro susceptibility testing is essential for guiding the clinical use of sulfamethoxazole and for monitoring resistance trends. Further research into novel approaches to counteract sulfonamide resistance is warranted.

References

- 1. In vitro activities of trimethoprim and sulfamethoxazole against Listeria monocytogenes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. journals.asm.org [journals.asm.org]

- 3. researchgate.net [researchgate.net]

- 4. Sensitivity of Pseudomonas aeruginosa to sulphonamides and trimethoprim and the activity of the combination trimethoprim: sulphamethoxazole - PubMed [pubmed.ncbi.nlm.nih.gov]

The Dichotomy of Sulfamethoxazole: A Technical Guide to its Bacteriostatic and Bactericidal Effects

For Researchers, Scientists, and Drug Development Professionals

Abstract

Sulfamethoxazole (B1682508), a sulfonamide antibiotic, has long been a cornerstone in the treatment of bacterial infections. Its classification as a bacteriostatic agent, capable of inhibiting bacterial growth, is well-established. However, under specific conditions and in combination with other agents, it can contribute to bactericidal activity, the outright killing of bacteria. This technical guide provides an in-depth exploration of the dual nature of sulfamethoxazole, detailing its molecular mechanisms, the factors governing its bacteriostatic versus bactericidal effects, and the experimental protocols used to delineate these activities. Quantitative data on its efficacy against key pathogens are presented, alongside visualizations of the pertinent biochemical pathways and experimental workflows, to offer a comprehensive resource for the scientific community.

Introduction

Sulfamethoxazole exerts its antimicrobial effect by interfering with the bacterial synthesis of folic acid, an essential nutrient for DNA, RNA, and protein synthesis.[1] While its primary role is to halt bacterial proliferation, its synergistic combination with trimethoprim (B1683648), which also targets the folate pathway, results in a potent bactericidal effect.[2][3] Understanding the nuances of sulfamethoxazole's activity is critical for optimizing its clinical use, overcoming bacterial resistance, and guiding the development of new antimicrobial strategies.

Mechanism of Action: Targeting the Folate Biosynthesis Pathway

The primary mechanism of action of sulfamethoxazole is the competitive inhibition of dihydropteroate (B1496061) synthase (DHPS), a key enzyme in the bacterial folate synthesis pathway.[4][5] Sulfamethoxazole is a structural analog of para-aminobenzoic acid (PABA), the natural substrate for DHPS.[5] By binding to the active site of DHPS, sulfamethoxazole prevents the synthesis of dihydropteroate, a precursor to dihydrofolic acid.[4] This disruption of the folate pathway ultimately leads to a depletion of tetrahydrofolate, the biologically active form of folic acid, which is crucial for the synthesis of thymidine, purines, and certain amino acids.[4] The inability to produce these essential building blocks halts bacterial growth and division, resulting in a bacteriostatic effect.[2][4]

The combination of sulfamethoxazole with trimethoprim leads to a sequential blockade of the folate synthesis pathway. Trimethoprim inhibits dihydrofolate reductase (DHFR), the enzyme that catalyzes the subsequent step in the pathway: the reduction of dihydrofolic acid to tetrahydrofolic acid.[4][6] This dual inhibition has a synergistic effect, leading to a more profound depletion of tetrahydrofolate and resulting in bactericidal activity.[3][6]

Signaling Pathway Diagram

Caption: Inhibition of the bacterial folate synthesis pathway by Sulfamethoxazole and Trimethoprim.

Data Presentation: Bacteriostatic and Bactericidal Efficacy

The distinction between bacteriostatic and bactericidal activity is quantified by determining the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC). The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism, while the MBC is the lowest concentration that results in a 99.9% reduction in the initial bacterial inoculum.

Table 1: MIC and MBC of Sulfamethoxazole and Trimethoprim/Sulfamethoxazole against Escherichia coli

| Antimicrobial Agent | Strain | MIC (µg/mL) | MBC (µg/mL) | Reference |

| Sulfamethoxazole | Commensal | >64 (Resistance breakpoint) | - | [4] |

| Trimethoprim/Sulfamethoxazole | K1 | 0.06/1.14 | 0.25/4.75 | [7][8] |

| Trimethoprim/Sulfamethoxazole | Various | 0.25/4.75 - 4/74 | - | [9][10] |

Table 2: MIC of Sulfamethoxazole and Trimethoprim/Sulfamethoxazole against Staphylococcus aureus

| Antimicrobial Agent | Strain | MIC (µg/mL) | MBC (µg/mL) | Reference |

| Sulfamethoxazole | - | - | - | |

| Trimethoprim/Sulfamethoxazole | Clinical Isolates | ≤2/38 (Susceptible) | - | [2] |

| Trimethoprim/Sulfamethoxazole | Clinical Isolates | ≥4/76 (Resistant) | - | [2] |

Experimental Protocols

The determination of MIC and MBC values is crucial for assessing the efficacy of antimicrobial agents. The following are detailed methodologies for these key experiments, based on Clinical and Laboratory Standards Institute (CLSI) guidelines.

Minimum Inhibitory Concentration (MIC) Determination by Broth Microdilution

This protocol outlines the steps to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a bacterium.

Materials:

-

Test bacterium (e.g., E. coli, S. aureus)

-

Cation-adjusted Mueller-Hinton Broth (CAMHB)

-

Antimicrobial stock solution (Sulfamethoxazole or Trimethoprim/Sulfamethoxazole)

-

Sterile 96-well microtiter plates

-

Spectrophotometer

-

0.5 McFarland turbidity standard

-

Sterile saline or broth

-

Micropipettes and sterile tips

-

Incubator (35°C ± 2°C)

Procedure:

-

Inoculum Preparation:

-

From a fresh (18-24 hour) agar (B569324) plate, select 3-5 isolated colonies of the test bacterium.

-

Suspend the colonies in sterile saline or broth.

-

Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).

-

Dilute the adjusted suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the microtiter plate wells.

-

-

Serial Dilution of Antimicrobial Agent:

-

Add 100 µL of sterile CAMHB to wells 2 through 12 of a 96-well microtiter plate.

-

Add 200 µL of the antimicrobial stock solution (at twice the highest desired final concentration) to well 1.

-

Perform a two-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing thoroughly, and then transferring 100 µL from well 2 to well 3, and so on, up to well 10. Discard 100 µL from well 10.

-

Well 11 serves as the growth control (no antimicrobial).

-

Well 12 serves as the sterility control (no bacteria).

-

-

Inoculation:

-

Add 100 µL of the diluted bacterial inoculum to wells 1 through 11. Do not add bacteria to well 12.

-

-

Incubation:

-

Cover the plate and incubate at 35°C ± 2°C for 16-20 hours in ambient air.

-

-

Interpretation:

-

After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the antimicrobial agent in which there is no visible growth.

-

Workflow Diagram for MIC Determination

References

- 1. researchgate.net [researchgate.net]

- 2. Comparison of Three Reference Methods for Testing Susceptibility of Staphylococci to Trimethoprim-Sulfamethoxazole - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Antimicrobial Resistance in Commensal Escherichia coli from Pigs during Metaphylactic Trimethoprim and Sulfamethoxazole Treatment and in the Post-Exposure Period - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Bactericidal activity of trimethoprim alone and in combination with sulfamethoxazole on susceptible and resistant Escherichia coli K-12 - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Staphylococcus aureus | Johns Hopkins ABX Guide [hopkinsguides.com]

- 7. Efficacy of trimethoprim/sulfamethoxazole in experimental Escherichia coli bacteremia and meningitis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Efficacy of trimethoprim/sulfamethoxazole in experimental Escherichia coli bacteremia and meningitis. | Semantic Scholar [semanticscholar.org]

- 9. researchgate.net [researchgate.net]

- 10. In Vitro Time-Kill Studies of Trimethoprim/Sulfamethoxazole against Stenotrophomonas maltophilia versus Escherichia coli Using Cation-Adjusted Mueller-Hinton Broth and ISO-Sensitest Broth - PMC [pmc.ncbi.nlm.nih.gov]

The In Vivo Journey of Sulfamethoxazole: A Technical Guide to its Pharmacokinetics and Metabolism

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the in vivo pharmacokinetics and metabolism of the sulfonamide antibiotic, sulfamethoxazole (B1682508). The following sections detail its absorption, distribution, metabolism, and excretion (ADME) profile, supported by quantitative data, detailed experimental protocols, and visual representations of key processes to facilitate a deeper understanding for research and development purposes.

Pharmacokinetic Profile of Sulfamethoxazole

Sulfamethoxazole is readily absorbed after oral administration, distributing into various body tissues.[1] Its pharmacokinetic properties are summarized in the tables below, providing key parameters for researchers.

Table 1: Pharmacokinetic Parameters of Sulfamethoxazole in Humans

| Parameter | Value | Reference |

| Time to Maximum Concentration (Tmax) | 1 - 4 hours | [1][2] |

| Elimination Half-life (t½) | 10 hours (normal renal function) | [1] |

| 22 - 50 hours (Creatinine Clearance <10 mL/min) | [1] | |

| 6 - 12 hours | [3] | |

| Plasma Protein Binding | ~70% (primarily to albumin) | [1][2] |

| Volume of Distribution (Vd) | 0.30 ± 0.05 L/kg | [4] |

| 13 L | [2] | |

| 10.2 - 16.0 L | [5] | |

| Metabolic Clearance (CLm) | 1.57 ± 3.71 L/h | [4] |

| Oral Bioavailability | 85-90% | [2] |

Metabolism and Excretion

The liver is the primary site of sulfamethoxazole metabolism, where it is converted into at least five metabolites.[1] The major metabolic pathways are N-acetylation and oxidation. The enzyme CYP2C9 is responsible for the formation of the N4-hydroxy metabolite.[1][6] Excretion occurs mainly through the kidneys via glomerular filtration and tubular secretion.[1]

Table 2: Urinary Excretion of Sulfamethoxazole and its Metabolites in Humans

| Compound | Percentage of Dose in Urine | Reference |

| Unchanged Sulfamethoxazole | ~20% | [1][4] |

| 17% | [7][8] | |

| 16.5 ± 5.5% | [9] | |

| N4-acetyl-sulfamethoxazole | 50 - 70% | [1] |

| 59% | [7][8] | |

| 46.2 ± 6.6% | [9] | |

| N-glucuronide conjugate | 15 - 20% | [1] |

| 7% | [7][8] | |

| Sulfamethoxazole hydroxylamine (B1172632) | 3.1 ± 0.7% | [9][10] |

| 2.4 ± 0.8% | [9] | |

| Isoxazole ring-opened variants | 2 - 3% | [7][8] |

Key Signaling Pathways and Experimental Workflows

To visually represent the complex processes involved in sulfamethoxazole's in vivo journey, the following diagrams have been generated using Graphviz (DOT language).

Metabolic pathway of sulfamethoxazole.

ADME process of sulfamethoxazole.

References

- 1. Sulfamethoxazole - Wikipedia [en.wikipedia.org]

- 2. go.drugbank.com [go.drugbank.com]

- 3. Trimethoprim Sulfamethoxazole - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. Pharmacokinetic Evaluation of Sulfamethoxazole at 800 Milligrams Once Daily in the Treatment of Tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. karger.com [karger.com]

- 6. Sulfamethoxazole | C10H11N3O3S | CID 5329 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Pharmacometabolomics Study of Sulfamethoxazole and Trimethoprim in Kidney Transplant Recipients: Real-World Metabolism and Urinary Excretion - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. publications.iarc.who.int [publications.iarc.who.int]

- 10. Sulfamethoxazole is metabolized to the hydroxylamine in humans - PubMed [pubmed.ncbi.nlm.nih.gov]

Microbial Resistance to Sulfamethoxazole: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the core microbial resistance mechanisms to the synthetic antimicrobial agent, sulfamethoxazole (B1682508). This document details the molecular underpinnings of resistance, presents quantitative data on resistance levels, and offers detailed experimental protocols for the study of these mechanisms. The information is intended to support research and development efforts in overcoming antibiotic resistance.

Introduction: The Folate Biosynthesis Pathway and the Action of Sulfamethoxazole

Sulfamethoxazole is a bacteriostatic sulfonamide antibiotic that targets the bacterial folic acid (folate) synthesis pathway.[1][2] Folate is an essential precursor for the synthesis of nucleic acids and proteins, making its biosynthesis critical for bacterial growth and division.[1] Bacteria synthesize folate de novo from guanosine (B1672433) triphosphate (GTP), p-aminobenzoic acid (pABA), and glutamate.[3][4]

Sulfamethoxazole acts as a competitive inhibitor of dihydropteroate (B1496061) synthase (DHPS), the enzyme that catalyzes the condensation of pABA and 6-hydroxymethyl-7,8-dihydropterin (B3263101) pyrophosphate (DHPPP) to form 7,8-dihydropteroate.[1][2][5] Due to its structural similarity to pABA, sulfamethoxazole binds to the active site of DHPS, blocking the normal enzymatic reaction and leading to a depletion of folate, which in turn inhibits bacterial growth.[1][2]

Core Mechanisms of Microbial Resistance to Sulfamethoxazole

Microbial resistance to sulfamethoxazole is a significant clinical challenge and primarily arises from three main mechanisms: enzymatic bypass through the acquisition of resistant genes, target modification via mutations in the chromosomal gene encoding the target enzyme, and reduced intracellular drug concentration due to efflux pumps.[6][7][8]

Enzymatic Bypass: Acquisition of sul Genes

The most common mechanism of high-level resistance to sulfamethoxazole is the acquisition of mobile genetic elements, such as plasmids and integrons, that carry sulfonamide resistance genes, primarily sul1, sul2, and sul3.[9][10][11] These genes encode for alternative forms of dihydropteroate synthase (DHPS) that have a low affinity for sulfonamides but retain their ability to bind to the natural substrate, pABA.[9][10] This allows the bacteria to continue synthesizing folate even in the presence of the antibiotic.[10]

-

sul1 : This gene is frequently found as part of the 3'-conserved segment of class 1 integrons, which are genetic elements that can capture and express resistance gene cassettes.[6][12]

-

sul2 : This gene is often located on small, non-conjugative or large, transmissible plasmids.[13]

-

sul3 : Initially discovered in E. coli isolates from pigs, this gene has also been identified in human clinical isolates.[14]

Target Modification: Mutations in the folP Gene

Chromosomal mutations in the folP gene, which encodes the endogenous DHPS, can also confer resistance to sulfamethoxazole.[10] These mutations typically lead to amino acid substitutions in the DHPS enzyme, altering its active site to reduce its affinity for sulfonamides while maintaining its function with pABA.[10] This mechanism usually results in a lower level of resistance compared to the acquisition of sul genes. In some bacteria, such as Streptococcus pneumoniae, resistance can be attributed to amino acid duplications in the folP gene.[6]

Efflux Pumps

Efflux pumps are membrane proteins that actively transport a wide range of substrates, including antibiotics, out of the bacterial cell, thereby reducing the intracellular drug concentration to sub-inhibitory levels.[12][15] Several multidrug efflux systems have been implicated in sulfamethoxazole resistance. For instance, the SmeDEF efflux pump in Stenotrophomonas maltophilia and the MexAB-OprM system in Pseudomonas aeruginosa have been shown to contribute to intrinsic and acquired resistance to sulfamethoxazole.[12][15][16][17] Overexpression of these pumps, often due to mutations in their regulatory genes, can lead to clinically significant resistance.[12][15]

Quantitative Data on Sulfamethoxazole Resistance

The following tables summarize quantitative data related to sulfamethoxazole resistance, including Minimum Inhibitory Concentrations (MICs), the prevalence of resistance genes, and the kinetic parameters of DHPS enzymes.

Table 1: Minimum Inhibitory Concentration (MIC) of Sulfamethoxazole

| Bacterial Species | Resistance Mechanism | MIC (µg/mL) | Reference |

| Escherichia coli | Wild-type | 0.03 - 0.25 | [1] |

| Escherichia coli | Harboring sul and dfr genes | > 64 | [1] |

| Escherichia coli from pigs | During metaphylactic treatment | > 1028 | [14] |

| Stenotrophomonas maltophilia | Susceptible | ≤ 2/38 (SMX/TMP) | [18] |

| Stenotrophomonas maltophilia | Resistant | ≥ 4/76 (SMX/TMP) | [18] |

Table 2: Prevalence of sul Genes in Sulfamethoxazole-Resistant Clinical Isolates

| Bacterial Species | Country/Source | Number of Resistant Isolates | Prevalence of sul1 | Prevalence of sul2 | Prevalence of sul3 | Reference |

| Salmonella enterica | Portugal | 200 | 76% | 37% | 7% | [12] |

| Escherichia coli | Iran | 144 | 81% | 67% | 2.29% | [6] |

| Stenotrophomonas maltophilia | Egypt | 16 | 100% | 37.5% | Not detected | [19] |

| Stenotrophomonas maltophilia | Iran | 117 | 55.08% | 14.4% | Not detected | [10][18] |

Table 3: Kinetic Parameters of Wild-Type and Mutant Dihydropteroate Synthase (DHPS)

| Enzyme Source | Mutation | KM for pABA (µM) | Ki for Sulfadoxine (µM) | Reference |

| Bacillus anthracis | Wild-Type | 1.78 ± 0.218 | N/A | [20] |

| Staphylococcus aureus | Wild-Type | - | - | [3] |

| Plasmodium falciparum | Sensitive isolates | - | 0.14 | [2] |

| Plasmodium falciparum | Highly resistant isolate | - | 112 | [2] |

Experimental Protocols

This section provides detailed methodologies for key experiments used in the study of sulfamethoxazole resistance.

Antimicrobial Susceptibility Testing by Broth Microdilution

This protocol is based on the Clinical and Laboratory Standards Institute (CLSI) guidelines for determining the Minimum Inhibitory Concentration (MIC) of sulfamethoxazole.[8][16][21]

Materials:

-

Cation-adjusted Mueller-Hinton Broth (CAMHB)

-

Lysed horse blood (LHB) (for fastidious organisms)

-

Thymidine (B127349) phosphorylase (if needed)

-

Sulfamethoxazole stock solution

-

96-well microtiter plates

-

Bacterial inoculum standardized to 0.5 McFarland

-

Incubator (35°C ± 2°C)

-

Microplate reader or manual reading mirror

Procedure:

-

Media Preparation: Prepare CAMHB according to the manufacturer's instructions. For fastidious organisms, supplement with 2.5% to 5% (v/v) LHB.[22] Some lots of Mueller-Hinton broth may contain thymidine, which can interfere with sulfonamide testing. If necessary, add thymidine phosphorylase to the medium.[16]

-

Drug Dilution: Perform serial two-fold dilutions of the sulfamethoxazole stock solution in the appropriate broth in the 96-well plates to achieve the desired concentration range.

-

Inoculum Preparation: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard. Dilute this suspension in the test broth to achieve a final inoculum density of approximately 5 x 10^5 CFU/mL in each well.[21]

-

Inoculation: Inoculate each well of the microtiter plate containing the drug dilutions with the standardized bacterial suspension. Include a growth control well (no antibiotic) and a sterility control well (no bacteria).

-

Incubation: Incubate the plates at 35°C ± 2°C for 16-20 hours in ambient air.

-

Reading Results: The MIC is defined as the lowest concentration of sulfamethoxazole that completely inhibits visible growth of the organism.[21] This can be determined visually or with a microplate reader.

PCR Detection of sul Genes (sul1, sul2, sul3)

This protocol outlines a standard Polymerase Chain Reaction (PCR) for the detection of the most common sulfonamide resistance genes.[7][23][24]

Materials:

-

DNA extraction kit

-

PCR tubes

-

Thermocycler

-

Taq DNA polymerase and buffer

-

dNTPs

-

Forward and reverse primers for sul1, sul2, and sul3 (sequences to be obtained from relevant literature)

-

Nuclease-free water

-

Agarose (B213101) gel and electrophoresis equipment

-

DNA ladder

-

Gel documentation system

Procedure:

-

DNA Extraction: Extract genomic DNA from the bacterial isolates using a commercial DNA extraction kit according to the manufacturer's instructions.

-

PCR Master Mix Preparation: For each gene, prepare a PCR master mix containing Taq DNA polymerase, reaction buffer, dNTPs, forward primer, reverse primer, and nuclease-free water.

-

PCR Amplification:

-

Add the extracted DNA template to the respective PCR master mix tubes.

-

Place the tubes in a thermocycler.

-

Perform an initial denaturation step (e.g., 94°C for 5 minutes).

-

Follow with 30-35 cycles of:

-

Denaturation (e.g., 94°C for 30-60 seconds)

-

Annealing (temperature will be primer-specific, e.g., 55-60°C for 30-60 seconds)

-

Extension (e.g., 72°C for 60 seconds)

-

-

Perform a final extension step (e.g., 72°C for 5-10 minutes).

-

-

Gel Electrophoresis:

-

Mix the PCR products with a loading dye.

-

Load the samples and a DNA ladder onto an agarose gel (e.g., 1.5%).

-

Run the gel at a constant voltage until the dye front has migrated an appropriate distance.

-

-

Visualization: Visualize the DNA bands under UV light using a gel documentation system. The presence of a band of the expected size for each sul gene indicates a positive result.

Cloning and Expression of the DHPS Gene (folP)

This protocol provides a general workflow for cloning and expressing the folP gene to produce the DHPS enzyme for further characterization.[4][9][15][25]

Materials:

-

Bacterial genomic DNA

-

Primers designed to amplify the folP gene with appropriate restriction sites

-

High-fidelity DNA polymerase

-

Expression vector (e.g., pET series)

-

Restriction enzymes

-

T4 DNA ligase

-

Competent E. coli expression host (e.g., BL21(DE3))

-

LB agar (B569324) plates and broth with appropriate antibiotics

-

IPTG (isopropyl β-D-1-thiogalactopyranoside) for induction

-

Protein purification system (e.g., Ni-NTA affinity chromatography for His-tagged proteins)

Procedure:

-

Gene Amplification: Amplify the folP gene from the genomic DNA of the target bacterium using PCR with high-fidelity polymerase and specific primers.

-

Vector and Insert Preparation: Digest both the amplified folP gene product and the expression vector with the corresponding restriction enzymes.

-

Ligation: Ligate the digested folP gene into the linearized expression vector using T4 DNA ligase.

-

Transformation: Transform the ligation mixture into a suitable cloning host (E. coli DH5α) and select for transformants on antibiotic-containing agar plates.

-

Plasmid Verification: Isolate the plasmid DNA from the transformants and verify the correct insertion of the folP gene by restriction digestion and DNA sequencing.

-

Expression: Transform the verified plasmid into an expression host (E. coli BL21(DE3)).

-

Protein Induction and Purification:

-

Grow the expression host culture to mid-log phase.

-

Induce protein expression by adding IPTG.

-

Harvest the cells by centrifugation.

-

Lyse the cells and purify the DHPS protein using an appropriate chromatography method.

-

Site-Directed Mutagenesis of the folP Gene

This protocol describes how to introduce specific mutations into the cloned folP gene to study the effects on enzyme kinetics and sulfamethoxazole resistance.[17][26][27][28][29]

Materials:

-

Plasmid containing the wild-type folP gene

-

Mutagenic primers containing the desired mutation

-

High-fidelity DNA polymerase

-

dNTPs

-

DpnI restriction enzyme

-

Competent E. coli cells

Procedure:

-

Primer Design: Design a pair of complementary mutagenic primers that contain the desired mutation and anneal to the same sequence on opposite strands of the plasmid.

-

Mutagenesis PCR:

-

Set up a PCR reaction with the plasmid template, mutagenic primers, high-fidelity DNA polymerase, and dNTPs.

-

Perform PCR to amplify the entire plasmid, incorporating the mutation.

-

-

DpnI Digestion: Digest the PCR product with DpnI. This enzyme specifically cleaves the methylated parental DNA template, leaving the newly synthesized, unmethylated, mutated plasmid intact.

-

Transformation: Transform the DpnI-treated plasmid into competent E. coli cells.

-

Selection and Sequencing: Select for transformed colonies and isolate the plasmid DNA. Sequence the folP gene to confirm the presence of the desired mutation.

Visualizing Pathways and Workflows